5-Bromo-3-(methylthio)-1H-indazole
Overview
Description
5-Bromo-3-(methylthio)-1H-indazole is a useful research compound. Its molecular formula is C8H7BrN2S and its molecular weight is 243.13 g/mol. The purity is usually 95%.
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Scientific Research Applications
Corrosion Inhibition
One significant application of indazole derivatives, including those structurally related to "5-Bromo-3-(methylthio)-1H-indazole," is in the field of corrosion inhibition. A study by Hassan, Abdelghani, and Amin (2007) demonstrated the effectiveness of triazole derivatives in inhibiting mild steel corrosion in hydrochloric acid solution. The research found that these compounds act as mixed inhibitors, showing high inhibition efficiency, which suggests their potential application in protecting metals from corrosion Hassan, Abdelghani, & Amin, 2007.
Chemical Synthesis and Reactions
Indazoles, including "this compound," are key intermediates in chemical synthesis. Slade et al. (2009) reported on the regioselective protection and subsequent amine coupling reactions of indazoles, highlighting the versatility of these compounds in synthesizing novel derivatives through Buchwald reactions. This study underscores the importance of indazoles in medicinal chemistry and drug development Slade et al., 2009.
Antimicrobial Activity
Research on the synthesis and antimicrobial activity of indazole-derived compounds has revealed their potential as broad-spectrum antimicrobial agents. Mphahlele, Magwaza, Gildenhuys, and Setshedi (2020) evaluated the α-glucosidase inhibition and antioxidant activity of 7-carbo-substituted 5-bromo-3-methylindazoles, finding significant inhibitory effects against α-glucosidase activity and potential for antigrowth effects against certain cancer cell lines. This indicates the potential of indazole derivatives in developing new antimicrobial and anticancer agents Mphahlele, Magwaza, Gildenhuys, & Setshedi, 2020.
Surface Protection and Corrosion Control
Another application area is the protection of metals in acidic environments. Research by Lalitha, Ramesh, and Rajeswari (2005) on the use of azoles, including triazole derivatives, for the corrosion control of copper in acidic solution showed that these compounds effectively inhibit corrosion, suggesting their suitability for surface protection applications Lalitha, Ramesh, & Rajeswari, 2005.
Properties
IUPAC Name |
5-bromo-3-methylsulfanyl-1H-indazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2S/c1-12-8-6-4-5(9)2-3-7(6)10-11-8/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGLZAKHTTIEEMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NNC2=C1C=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60705908 | |
Record name | 5-Bromo-3-(methylsulfanyl)-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60705908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
201227-23-8 | |
Record name | 5-Bromo-3-(methylsulfanyl)-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60705908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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